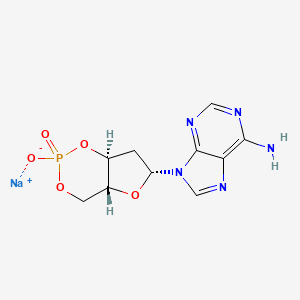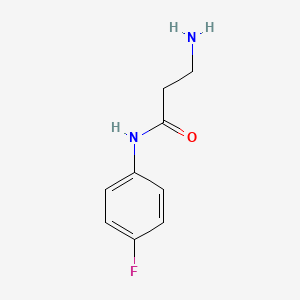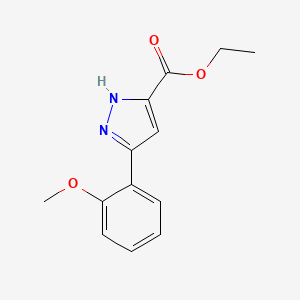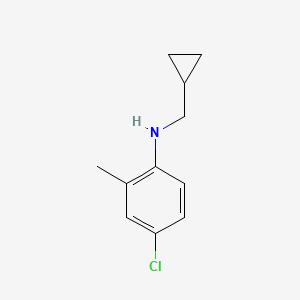
5,7-Difluoro-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
5,7-Difluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9F2N . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F2N/c10-7-3-4-8-6 (9 (7)11)2-1-5-12-8/h3-4,12H,1-2,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.17 . The physical form of this compound is not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Catalytic Synthesis in Organic Chemistry : Zhu et al. (2017) developed a catalytic difluorohydration of β-alkynyl ketones, providing a practical method towards difluoride 1,5-dicarbonyls, which could be converted into difluorinated isoquinolines (Zhu et al., 2017).
Heterocyclic Synthesis : Méndez and Kouznetsov (2002) described a synthesis method for fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines and their respective quinolines, starting from aldimines (Méndez & Kouznetsov, 2002).
Pharmaceutical Synthesis : The synthesis of optically pure tetrahydroquinolines, which are common in alkaloids and pharmaceuticals, was discussed by Wang et al. (2009), highlighting their use in bioactive alkaloids and antibacterial drugs (Wang et al., 2009).
Cancer Research : Jo et al. (2016) identified tetrahydroquinolines as potent inhibitors of NF-κB transcriptional activity and evaluated their cytotoxicity against human cancer cell lines (Jo et al., 2016).
Medicinal Chemistry : Johnson et al. (2013) studied tetrahydroquinolines with trifluoromethyl groups, noting their importance in medicinal chemistry due to their stable CF(3) group and partially-saturated bicyclic ring (Johnson et al., 2013).
Enzyme Inhibition : Grunewald et al. (2006) investigated 3-methyl-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) and their selectivity due to fluorination (Grunewald et al., 2006).
Organic Synthesis Techniques : Murarka et al. (2009) described the Lewis acid catalyzed formation of tetrahydroquinolines, demonstrating an efficient method for their synthesis (Murarka et al., 2009).
Antitumor Activity : Castillo et al. (2018) synthesized novel tetrahydroquinolines with potential antitumor activity, showing remarkable in vitro effects against cancer cell lines (Castillo et al., 2018).
Chemical Interaction Studies : Gurskaya et al. (2012) investigated the interaction of polyfluorinated quinolines with sodium and potassium amides, providing insights into nucleophile addition processes (Gurskaya et al., 2012).
Chemical Structure Analysis : An X-ray study by Bagryanskaya et al. (2008) explored the crystal structures of partially fluorinated quinolines, contributing to the understanding of their molecular interactions (Bagryanskaya et al., 2008).
Análisis Bioquímico
Biochemical Properties
5,7-Difluoro-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calpain, a calcium-dependent cysteine protease, leading to the cleavage of CDK5 natural precursor p35, which forms a stable complex with CDK5/p25 . This interaction results in the hyperphosphorylation of tau, a protein associated with neurodegenerative diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with calpain and CDK5/p25 complex formation leads to alterations in cell signaling pathways that are crucial for neuronal function . Additionally, it affects gene expression by inducing hyperphosphorylation of tau, which can impact cellular metabolism and lead to neurodegenerative conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound binds to calpain, facilitating the cleavage of CDK5 natural precursor p35 and forming a stable CDK5/p25 complex . This complex leads to the hyperphosphorylation of tau, which is a critical event in the pathogenesis of neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including neurotoxicity due to excessive hyperphosphorylation of tau . Understanding the dosage threshold is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as calpain, influencing metabolic flux and metabolite levels. The compound’s role in modulating enzyme activity and gene expression highlights its potential impact on metabolic pathways related to neurodegenerative diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. The compound’s ability to cross the blood-brain barrier and accumulate in neuronal tissues is particularly significant for its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in neuronal cells and interaction with calpain and CDK5/p25 complex formation are essential for its role in modulating cellular processes and gene expression .
Propiedades
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKXXRUGRVDIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276194 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939758-78-8 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)


![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine](/img/structure/B3170026.png)

![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3170037.png)
![4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B3170040.png)